molecular formula C17H21N3O4 B2675210 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1421516-35-9

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2675210
CAS No.: 1421516-35-9
M. Wt: 331.372
InChI Key: MDRAUHWNNZVQCQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The process of synthesizing and characterizing compounds structurally related to quinazolinones is a key area of research. Studies involve the synthesis of new derivatives through various chemical reactions, providing insights into their physicochemical properties and structural characteristics. For instance, Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, exploring their conformational features and correlating biological results with structural and physicochemical parameters (Zablotskaya et al., 2013).

Biological Activity

Research on quinazolinone derivatives extends into exploring their biological activities, such as antimicrobial, anti-inflammatory, and psychotropic effects. The synthesis of compounds with potential biological activities is a significant area of research, focusing on creating molecules with specific therapeutic actions. For example, the study by Ahmed et al. (2006) on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates highlights the antimicrobial properties of quinazolinone-related compounds (Ahmed et al., 2006).

Chemotherapeutic Potential

Several studies have been conducted to evaluate the chemotherapeutic potential of quinazolinone derivatives. These compounds are assessed for their cytotoxicity against various tumor cell lines, aiming to identify new therapeutic agents for cancer treatment. Research by Al-Suwaidan et al. (2016) on the synthesis, antitumor activity, and molecular docking study of novel 3-benzyl-4(3H)quinazolinone analogues demonstrates the significant antitumor activity of certain derivatives, offering insights into their mechanism of action and potential as cancer therapeutics (Al-Suwaidan et al., 2016).

Molecular Docking and Drug Design

Molecular docking studies play a crucial role in drug design, helping to predict the interaction between quinazolinone derivatives and biological targets. These studies facilitate the identification of compounds with high binding affinity, providing a foundation for developing new drugs. The work by Lindgren et al. (2013) on the synthesis and biochemical evaluation of inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3 is an example of utilizing molecular docking to guide the design of selective inhibitors, showcasing the application of quinazolinone derivatives in targeted therapy (Lindgren et al., 2013).

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-9-11-7-12(8-15(11)22)19-16(23)5-6-20-10-18-14-4-2-1-3-13(14)17(20)24/h1-4,10-12,15,21-22H,5-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRAUHWNNZVQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.